molecular formula C19H16N6O4S2 B11466065 2-[(4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide

2-[(4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B11466065
M. Wt: 456.5 g/mol
InChI Key: MQXYLCPLWQCQMM-UHFFFAOYSA-N
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Description

2-({4-OXO-8-PHENYL-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL}SULFANYL)-N-(4-SULFAMOYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrazolo[1,5-a][1,3,5]triazine core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-OXO-8-PHENYL-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL}SULFANYL)-N-(4-SULFAMOYLPHENYL)ACETAMIDE typically involves multi-step organic reactions One common approach is to start with the formation of the pyrazolo[1,5-a][1,3,5]triazine core through cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of catalysts, solvents, and specific reaction conditions to facilitate large-scale synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-({4-OXO-8-PHENYL-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL}SULFANYL)-N-(4-SULFAMOYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

2-({4-OXO-8-PHENYL-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL}SULFANYL)-N-(4-SULFAMOYLPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-({4-OXO-8-PHENYL-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL}SULFANYL)-N-(4-SULFAMOYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-({4-OXO-8-PHENYL-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL}SULFANYL)-N-(4-METHYLPHENYL)ACETAMIDE
  • **2-({4-OXO-8-PHENYL-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL}SULFANYL)-N-(4-CHLOROPHENYL)ACETAMIDE

Uniqueness

The uniqueness of 2-({4-OXO-8-PHENYL-3H,4H-PYRAZOLO[1,5-A][1,3,5]TRIAZIN-2-YL}SULFANYL)-N-(4-SULFAMOYLPHENYL)ACETAMIDE lies in its specific substitution pattern and the presence of both sulfanyl and sulfamoyl groups. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C19H16N6O4S2

Molecular Weight

456.5 g/mol

IUPAC Name

2-[(4-oxo-8-phenyl-3H-pyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C19H16N6O4S2/c20-31(28,29)14-8-6-13(7-9-14)22-16(26)11-30-18-23-17-15(12-4-2-1-3-5-12)10-21-25(17)19(27)24-18/h1-10H,11H2,(H,22,26)(H2,20,28,29)(H,23,24,27)

InChI Key

MQXYLCPLWQCQMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=C(NC(=O)N3N=C2)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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